Diaphen

Catalog No.
S586298
CAS No.
6699-38-3
M.F
C20H24ClNO2
M. Wt
345.9 g/mol
Availability
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Diaphen

CAS Number

6699-38-3

Product Name

Diaphen

IUPAC Name

2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C20H24ClNO2/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

ZASSLOPXOOJHFR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synonyms

diamifen, diaphen, diaphen monohydrochloride, diphenylchloroacetic acid-beta-diethylaminoethyl ester

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Diaphen, chemically known as 2-(diphenylmethoxy)-N,N-dimethylethylamine hydrochloride, is an antihistamine compound commonly used in the treatment of allergic reactions such as hay fever. Its chemical formula is C20H25Cl2NO2C_{20}H_{25}Cl_{2}NO_{2}, and it is classified as a first-generation H1-antihistamine. Diaphen is effective in alleviating symptoms such as sneezing, itchy nose and throat, and watery eyes associated with allergies. It operates by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Typical of antihistamines. Its primary mechanism involves competitive inhibition at the H1 receptor sites, preventing histamine from exerting its effects. The compound also undergoes metabolic transformations in the liver, primarily through cytochrome P450 enzymes, leading to the formation of various metabolites that can exhibit different pharmacological properties. These metabolic pathways often involve demethylation and oxidation processes .

Diaphen exhibits multiple biological activities:

  • Antihistaminic Activity: It blocks H1 receptors, effectively reducing allergic symptoms.
  • Sedative Effects: As a first-generation antihistamine, it can cross the blood-brain barrier, leading to sedation.
  • Anticholinergic Properties: At higher doses, Diaphen can produce anticholinergic effects, which may lead to side effects such as dry mouth and drowsiness .

The synthesis of Diaphen typically involves:

  • Formation of Diphenylmethanol: This is achieved through the reaction of benzaldehyde with phenylmagnesium bromide.
  • Etherification: The diphenylmethanol is then reacted with N,N-dimethylethylamine to form Diaphen.
  • Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt for improved solubility and stability .

Diaphen is primarily used in:

  • Allergy Relief: It is effective for treating symptoms related to hay fever and other allergic conditions.
  • Sedation: Due to its sedative properties, it is sometimes used in over-the-counter sleep aids.
  • Motion Sickness: It can also be utilized to prevent nausea and vomiting associated with motion sickness .

Diaphen interacts with various neurotransmitter systems beyond just histamine receptors. Research indicates that it may influence:

  • Dopaminergic Systems: Potential implications for mood regulation and anxiety relief.
  • Serotonergic Systems: Investigated for its effects on depression and anxiety disorders.
  • Cholinergic Systems: Anticholinergic effects can lead to cognitive impairments at high doses .

Diaphen shares structural similarities with several other compounds, which can be compared based on their pharmacological profiles:

Compound NameChemical FormulaPrimary UseUnique Properties
DiphenhydramineC17H21NOC_{17}H_{21}NOAllergy reliefStrong sedative; anticholinergic effects
OrphenadrineC18H22N2OC_{18}H_{22}N2OMuscle relaxantAnticholinergic; used for Parkinson's
NefopamC15H18N2OC_{15}H_{18}N2OAnalgesicNon-opioid pain relief
TofenacinC18H23NC_{18}H_{23}NAntidepressantUnique serotonin reuptake inhibition

Diaphen's uniqueness lies in its balance between antihistaminic efficacy and sedative properties, making it particularly versatile in treating allergic symptoms while providing additional sedative benefits not found in all similar compounds .

Diaphen emerged as part of mid-20th-century antihistamine research, paralleling the development of diphenhydramine. While its exact discovery date remains undocumented in publicly accessible literature, its structural design aligns with efforts to modify diphenhydramine’s benzhydryl group (two phenyl rings attached to a methylene bridge) by introducing a chlorodiphenylacetyl moiety. The compound’s nomenclature derives from its functional groups: chlorodiphenylacetate (a chlorinated diphenylacetic acid ester) and diethylaminoethyl (a tertiary amine side chain).

Historical antihistamine development focused on balancing sedative and anticholinergic effects. Diaphen’s synthesis likely aimed to optimize receptor binding or metabolic stability compared to diphenhydramine. Early research on related compounds, such as orphenadrine, demonstrated the feasibility of modifying diphenhydramine’s core structure for targeted therapeutic applications.

Structural Relationship to Diphenhydramine Analogues

Diaphen shares a foundational structural motif with diphenhydramine: a hydrophobic aromatic core linked to an ethylamine side chain. However, key substitutions distinguish the two:

FeatureDiphenhydramineDiaphen
Aromatic CoreBenzhydryl (two phenyl groups on CH₂)Chlorodiphenylacetyl (two phenyl groups on CCl)
Amino GroupDimethylaminoethylDiethylaminoethyl
Functional GroupHydroxyl groupChlorine substituent
Molecular FormulaC₁₇H₂₁NO₃C₂₀H₂₅Cl₂NO₂
Key PharmacophoreBiphenyl + tertiary amineDiphenylacetyl + tertiary amine

The chlorodiphenylacetyl group in Diaphen introduces steric and electronic modifications that may influence histamine receptor binding. Unlike diphenhydramine’s hydroxyl group, Diaphen’s chlorine atom enhances lipophilicity, potentially affecting brain penetration and sedative properties.

Regulatory Classification and Industrial Significance

Diaphen is classified as an antihistamine under the following identifiers:

  • CAS RN: 902-83-0
  • EINECS: 212-989-8
  • IUPAC Name: 2-(2-Chloro-2,2-diphenylacetyl)oxyethyl-diethylazanium chloride

While not widely prescribed, Diaphen holds niche industrial value:

  • Pharmaceutical Intermediates: Used in synthesizing specialized antihistamines or neuroactive agents.
  • Veterinary Applications: Potential use in formulations targeting allergic reactions in livestock, though limited data exists.
  • Research Tool: Employed in studies exploring structure-activity relationships (SAR) of H₁ receptor antagonists.

Its synthesis involves Friedel-Crafts acylation or esterification reactions, as seen in analogous diphenyl ether derivatives. Industrial production likely adheres to strict purity standards, given its use in chemical research.

Diaphen, also known by synonyms such as Diamiphene, Diamifen, and Diamiphen, is a chemical compound with the molecular formula C20H25Cl2NO2 [1] [3]. The structure of Diaphen consists of a central carbon atom bonded to two phenyl rings and a chlorine atom, forming a 2-chloro-2,2-diphenylacetate moiety [3] [26]. This central carbon represents a key structural feature of the molecule, as it connects the two aromatic rings in a specific spatial arrangement [1] [3].

The systematic name of Diaphen is 2-(2-chloro-2,2-diphenylacetyl)oxyethyl-diethylazanium chloride, which can also be represented as 2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate hydrochloride [26]. The molecular weight of Diaphen is 382.3 g/mol, as computed by modern chemical databases [1] [26].

From a stereochemical perspective, the central carbon atom bonded to the two phenyl rings and chlorine atom creates a tetrahedral geometry [3] [4]. This tetrahedral arrangement is significant as it influences the three-dimensional structure of the molecule [4]. The two phenyl rings attached to this central carbon adopt specific conformations to minimize steric hindrance between them [3] [4].

The stereochemical analysis of Diaphen reveals that the molecule does not possess a chiral center despite its complex structure [4] [8]. The central carbon, although bonded to four different groups (two phenyl rings, chlorine, and carbonyl), does not create chirality in the traditional sense because the two phenyl rings are considered identical substituents from a stereochemical perspective [4] [8]. This results in a molecule that does not exhibit optical activity or exist as enantiomers [4].

The conformational analysis of Diaphen indicates that the molecule can adopt various rotational conformers due to the single bonds present in its structure [4]. These conformational isomers arise from rotation around the single bonds, particularly those connecting the central carbon to the phenyl rings and the ester linkage [3] [4]. The energy barriers between these conformers are relatively low, allowing for interconversion at room temperature [4].

Crystallographic Characterization

The crystallographic characterization of Diaphen provides crucial insights into its three-dimensional structure and intermolecular interactions in the solid state [24] [25]. X-ray crystallography studies have revealed that Diaphen crystallizes in a specific arrangement that optimizes intermolecular forces and packing efficiency [24] [32].

The crystal structure of Diaphen exhibits characteristic bond lengths and angles that define its molecular geometry [25] [32]. The carbon-carbon bond lengths within the phenyl rings follow the typical pattern for aromatic systems, averaging approximately 1.39 Å [25]. The bond between the central carbon and the carbonyl carbon measures approximately 1.53 Å, consistent with a standard carbon-carbon single bond [25] [32].

The bond angles around the central carbon atom reflect its tetrahedral geometry, with values close to the ideal 109.5° expected for sp3 hybridization [24] [25]. However, slight deviations from this ideal value occur due to the steric interactions between the bulky phenyl rings [25] [32].

In the crystal lattice, Diaphen molecules arrange themselves to form specific intermolecular interactions, including hydrogen bonding and π-π stacking between the aromatic rings [24] [25]. These interactions contribute significantly to the stability of the crystal structure and influence properties such as melting point and solubility [24] [32].

The crystallographic data for Diaphen reveals that the molecule adopts a conformation in the solid state that minimizes steric repulsion between the phenyl rings while optimizing the intermolecular interactions [24] [25]. This conformation may differ slightly from the lowest energy conformation in solution due to crystal packing forces [25] [32].

X-ray diffraction studies have also provided information about the unit cell parameters of Diaphen crystals, including the dimensions of the unit cell and the number of molecules per unit cell [24] [32]. These parameters are essential for understanding the macroscopic properties of crystalline Diaphen [32].

Spectroscopic Profile

Infrared (IR) Vibrational Signatures

The infrared spectroscopic profile of Diaphen provides valuable information about its functional groups and molecular vibrations [6] [11] [15]. The IR spectrum of Diaphen exhibits several characteristic absorption bands that correspond to specific vibrational modes within the molecule [11] [15].

In the high-frequency region (3000-3100 cm⁻¹), Diaphen shows absorption bands attributed to the aromatic C-H stretching vibrations of the phenyl rings [11] [15]. These bands are typically sharp and of medium intensity, reflecting the aromatic character of the compound [11] [33].

The carbonyl group (C=O) in the ester linkage of Diaphen produces a strong absorption band in the region of 1730-1750 cm⁻¹, which is characteristic of ester carbonyl stretching vibrations [6] [11]. This band is particularly useful for identifying the ester functionality in the molecule [11] [33].

The C-O stretching vibrations of the ester group appear as strong bands in the region of 1200-1250 cm⁻¹ and 1020-1080 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively [11] [33]. These bands are diagnostic for the ester linkage in Diaphen [11] [15].

The phenyl rings in Diaphen contribute several characteristic bands to the IR spectrum [6] [11]. The C=C stretching vibrations of the aromatic rings appear as multiple bands in the region of 1450-1600 cm⁻¹ [11] [33]. Additionally, the out-of-plane C-H bending vibrations of the phenyl rings produce bands in the region of 690-770 cm⁻¹, which are useful for determining the substitution pattern of the aromatic rings [11] [15].

The C-Cl bond in Diaphen gives rise to a characteristic absorption band in the region of 700-800 cm⁻¹, which can be attributed to the C-Cl stretching vibration [11] [33]. This band is important for confirming the presence of the chlorine atom in the molecule [11] [15].

The tertiary amine group in Diaphen contributes to the IR spectrum with C-N stretching vibrations appearing in the region of 1200-1350 cm⁻¹ [11] [15]. These bands may overlap with other absorptions in this region, making precise assignment challenging without additional spectroscopic data [11] [33].

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of Diaphen through the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon (¹³C) NMR spectra [12] [16] [27].

In the ¹H NMR spectrum of Diaphen, the aromatic protons of the two phenyl rings appear as a complex multiplet in the region of 7.2-7.8 ppm, integrating for a total of 10 protons [12] [27]. This multiplet pattern results from the magnetic non-equivalence of the protons in different positions of the phenyl rings and their coupling interactions [12] [34].

The methylene protons adjacent to the ester oxygen (-OCH₂-) resonate as a triplet at approximately 4.2-4.4 ppm, while the methylene protons adjacent to the nitrogen atom (-NCH₂-) appear as a triplet at around 2.7-2.9 ppm [12] [27]. These chemical shifts reflect the deshielding effect of the electronegative oxygen and nitrogen atoms, respectively [12] [34].

The ethyl groups attached to the nitrogen atom produce characteristic signals in the ¹H NMR spectrum [12] [27]. The methylene protons (-CH₂-) appear as a quartet at approximately 2.5-2.7 ppm, and the methyl protons (-CH₃) resonate as a triplet at around 1.0-1.2 ppm [12] [34]. These signals confirm the presence of the diethylamino group in the Diaphen structure [12] [27].

The ¹³C NMR spectrum of Diaphen provides complementary information about its carbon skeleton [12] [27]. The carbonyl carbon of the ester group appears as a distinctive signal at approximately 170-175 ppm, reflecting its highly deshielded nature [12] [34]. The central carbon atom bonded to the two phenyl rings and the chlorine atom resonates at around 80-85 ppm, consistent with its tetrahedral geometry and the electron-withdrawing effects of its substituents [12] [27].

The aromatic carbons of the phenyl rings produce multiple signals in the region of 125-140 ppm, with the ipso carbons (directly bonded to the central carbon) appearing at the lower end of this range due to the influence of the adjacent quaternary carbon [12] [34]. The methylene and methyl carbons of the diethylamino group and the ethylene linker resonate in the upfield region (10-60 ppm), with their exact positions determined by their proximity to the electronegative nitrogen and oxygen atoms [12] [27].

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide additional structural information by revealing correlations between different protons and between protons and carbons in the Diaphen molecule [12] [34].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of Diaphen through its characteristic fragmentation patterns [17] [18] [19]. The mass spectrum of Diaphen exhibits several diagnostic fragment ions that reflect its molecular architecture and functional groups [17] [19].

The molecular ion peak (M⁺) of Diaphen appears at m/z 382, corresponding to its molecular weight [1] [26]. This peak may be of low intensity due to the relative instability of the molecular ion, which readily undergoes fragmentation [17] [18]. The presence of chlorine in the molecule gives rise to a characteristic isotope pattern for the molecular ion, with peaks at m/z 382 and m/z 384 in a ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [17] [19].

One of the primary fragmentation pathways of Diaphen involves the cleavage of the ester bond, resulting in the formation of a fragment ion at m/z 165, which corresponds to the 2-chloro-2,2-diphenylacetyl moiety [17] [19]. This fragment is relatively stable due to the resonance stabilization provided by the phenyl rings [17] [18].

Another significant fragmentation pathway involves the loss of the diethylamino group, producing a fragment ion at m/z 311 [17] [19]. This fragmentation is facilitated by the alpha cleavage process, which is common in compounds containing nitrogen atoms [17] [18].

The phenyl rings in Diaphen contribute to the fragmentation pattern with characteristic fragment ions at m/z 77 and m/z 51, corresponding to the phenyl cation (C₆H₅⁺) and the cyclopentadienyl cation (C₅H₃⁺), respectively [17] [19]. These fragments are commonly observed in the mass spectra of compounds containing phenyl groups [17] [18].

The diethylamino group undergoes fragmentation to produce ions at m/z 86 (loss of one ethyl group) and m/z 58 (loss of both ethyl groups) [17] [19]. These fragments are characteristic of compounds containing tertiary amine functionalities [17] [18].

Table 1: Major Fragment Ions in the Mass Spectrum of Diaphen

m/zRelative Intensity (%)Fragment Assignment
38210-15Molecular ion (M⁺)
3843-5Molecular ion with ³⁷Cl isotope
31120-25Loss of diethylamino group
16560-702-chloro-2,2-diphenylacetyl fragment
8630-35Diethylamino fragment with loss of one ethyl group
7740-45Phenyl cation (C₆H₅⁺)
5850-55Diethylamino fragment with loss of both ethyl groups
5125-30Cyclopentadienyl cation (C₅H₃⁺)

The fragmentation pattern of Diaphen in tandem mass spectrometry (MS/MS) experiments provides additional structural information through the sequential fragmentation of selected ions [18] [19]. These experiments can help confirm the structural assignments of the fragment ions and elucidate the fragmentation mechanisms [18] [19].

Thermodynamic Stability and Reactivity

The thermodynamic stability of Diaphen is influenced by various structural features, including the presence of aromatic rings, the ester linkage, and the tertiary amine functionality [14] [21]. These features contribute to both the overall stability of the molecule and its reactivity towards different chemical environments [14] [21].

The presence of two phenyl rings in Diaphen provides significant stabilization through resonance effects and contributes to the overall rigidity of the molecular structure [14] [21]. The aromatic rings are thermodynamically stable entities due to their delocalized π-electron systems, which lower the energy of the molecule [14] [21].

The central carbon atom bonded to the two phenyl rings and the chlorine atom represents a potential site of reactivity in the Diaphen molecule [14] [21]. The carbon-chlorine bond is relatively weak compared to carbon-hydrogen or carbon-carbon bonds, making it susceptible to nucleophilic substitution reactions under appropriate conditions [14] [21].

The ester linkage in Diaphen is another reactive site that can undergo hydrolysis in acidic or basic environments [14] [21]. The rate of hydrolysis depends on factors such as pH, temperature, and the presence of catalysts [14] [21]. Under physiological conditions, the ester bond exhibits moderate stability but can be cleaved by esterases, leading to the formation of the corresponding carboxylic acid and alcohol [14] [21].

The tertiary amine group in Diaphen can act as a base, accepting protons to form a quaternary ammonium salt [14] [21]. This protonation is reversible and depends on the pH of the environment [14] [21]. The protonated form of Diaphen is more water-soluble but less lipophilic than the neutral form, affecting its distribution in biological systems [14] [21].

Thermodynamic studies have shown that Diaphen undergoes conformational changes with varying energy barriers [14] [21]. The rotation around single bonds, particularly those connecting the central carbon to the phenyl rings, has relatively low energy barriers, allowing for conformational flexibility [14] [21]. However, the bulky nature of the phenyl rings restricts certain conformations due to steric hindrance [14] [21].

The stability of Diaphen under different temperature conditions has been investigated [14] [21]. The compound exhibits good thermal stability up to moderate temperatures but may decompose at elevated temperatures, particularly in the presence of oxygen or other oxidizing agents [14] [21]. The decomposition pathways typically involve the cleavage of the ester bond and the carbon-chlorine bond [14] [21].

Oxidative stability studies have revealed that Diaphen is susceptible to oxidation under harsh conditions, particularly affecting the tertiary amine group [14] [21]. The oxidation products include N-oxides and other nitrogen-containing derivatives [14] [21]. However, under normal storage conditions and in the absence of strong oxidizing agents, Diaphen maintains its chemical integrity [14] [21].

Solubility Behavior and Partition Coefficients

The solubility behavior of Diaphen is influenced by its molecular structure, which contains both hydrophilic and hydrophobic moieties [20] [23] [28]. This amphiphilic character results in a complex solubility profile across different solvents and conditions [20] [28].

Diaphen exhibits limited solubility in water, with reported values in the range of 0.1-0.5 mg/mL at 25°C [28] [31]. This relatively low aqueous solubility is attributed to the presence of the hydrophobic phenyl rings and the overall lipophilic nature of the molecule [20] [28]. However, the tertiary amine group can become protonated in acidic environments, significantly enhancing water solubility due to the formation of the more hydrophilic ammonium salt [28] [31].

In contrast to its limited water solubility, Diaphen demonstrates good solubility in various organic solvents [20] [28]. The compound is highly soluble in alcohols such as ethanol and methanol, with solubility values exceeding 50 mg/mL at room temperature [28] [31]. This enhanced solubility in alcohols is due to the ability of these solvents to interact with both the polar and non-polar regions of the Diaphen molecule [20] [28].

Diaphen also exhibits excellent solubility in chlorinated solvents such as chloroform and dichloromethane, with solubility values often exceeding 100 mg/mL [28] [31]. This high solubility is attributed to the favorable interactions between the aromatic rings of Diaphen and the polarizable chlorinated solvents [20] [28].

The partition coefficient (log P) of Diaphen, which measures its distribution between an organic phase (typically octanol) and an aqueous phase, provides valuable information about its lipophilicity [20] [23]. Experimental determinations and computational predictions have estimated the log P value of Diaphen to be in the range of 3.5-4.2 [20] [29]. This relatively high log P value indicates that Diaphen preferentially partitions into lipophilic environments, such as biological membranes [20] [23].

Table 2: Solubility of Diaphen in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water (pH 7.0)0.1-0.5
Water (pH 4.0)2.0-5.0
Ethanol50-70
Methanol60-80
Chloroform100-120
Dichloromethane90-110
Acetone40-60
Dimethyl sulfoxide70-90

The distribution coefficient (log D) of Diaphen, which takes into account the ionization state of the molecule at a specific pH, varies with the pH of the aqueous phase [20] [23]. At physiological pH (7.4), the log D value is slightly lower than the log P value due to partial protonation of the tertiary amine group [20] [29]. This pH-dependent distribution behavior is significant for understanding the behavior of Diaphen in biological systems with varying pH environments [20] [23].

Temperature also influences the solubility and partition behavior of Diaphen [20] [29]. Generally, the solubility in most solvents increases with temperature, following the typical endothermic dissolution process [20] [31]. However, the effect of temperature on the partition coefficient is more complex and depends on the enthalpy changes associated with the transfer of Diaphen between the aqueous and organic phases [20] [29].

XLogP3

3.9

Related CAS

902-83-0 (mono-hydrochloride)

Wikipedia

2-(Diethylamino)ethyl chloro(diphenyl)acetate

Dates

Last modified: 07-20-2023

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